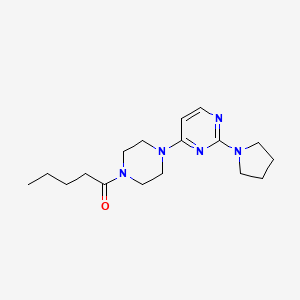
N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine, also known as FMMA, is a synthetic compound that has been widely used in scientific research due to its unique properties. FMMA is a quinazoline derivative that has been shown to have potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
科学的研究の応用
Synthesis and Antiviral Activity
Quinazoline derivatives have been synthesized through methods like microwave irradiation, showing potential in antiviral applications. The synthesis process involves reactions that yield quinazoline compounds with varying degrees of antiviral activity against specific viruses, such as the Tobacco mosaic virus (TMV) (Luo et al., 2012).
Binding Site-Driven Sensing Properties
Research has also explored the binding interactions of quinazoline derivatives with metal cations, demonstrating their potential as fluorescent probes for detecting metal ions in biological systems. These compounds exhibit significant fluorescence emission changes upon binding with specific metal ions, which could be utilized in sensing applications (Liu et al., 2015).
Palladium-Catalyzed Cross-Coupling for Functionalization
The palladium-catalyzed cross-coupling of tosyloxyquinazolines with organoindium reagents has been developed as an efficient route to 4-substituted quinazolines. This method facilitates the synthesis of quinazoline derivatives with various functional groups, expanding their potential applications in materials science and medicinal chemistry (Ye et al., 2016).
Applications in Optoelectronic Materials
Quinazoline derivatives have found applications in the field of optoelectronics, including the development of electronic devices, luminescent elements, and image sensors. Their incorporation into π-extended conjugated systems has proven valuable for creating novel materials with electroluminescent properties, suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).
Antibacterial and Antiproliferative Agents
Certain quinazoline derivatives exhibit antibacterial activity against multidrug-resistant strains and have been evaluated for their antiproliferative effects against various cancer cell lines. These findings suggest the potential of quinazoline compounds in developing new antibacterial and anticancer therapies (Van Horn et al., 2014); (Ahmed & Belal, 2015).
Luminescent Materials and Bioimaging
Quinazolinone derivatives have been identified as promising candidates for fluorescent probes and biological imaging reagents. Their luminescence properties, coupled with excellent biocompatibility and low toxicity, make them suitable for use in bioimaging applications, highlighting their potential in medical diagnostics and research (Xing et al., 2021).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)19-22-18-10-3-2-9-17(18)20(23-19)21-13-16-8-5-11-24-16/h2-12H,13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANPYKXPMNOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)
![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)